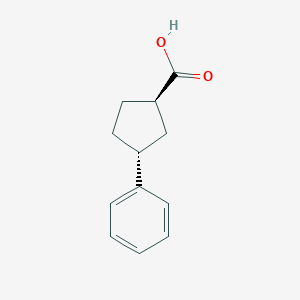

Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid

Description

Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a phenyl substituent at the 3-position and a carboxylic acid group at the 1-position.

Properties

IUPAC Name |

(1R,3R)-3-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOLSKRVZNXDNU-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932211-29-4 | |

| Record name | rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclopentane derivative, followed by carboxylation. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to promote the cyclization and carboxylation reactions under milder conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions, enabling further synthetic modifications.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

-

Conditions : HSO (cat.), reflux, 12 hours.

-

Yield : 85–92% (based on analogous cyclopentane carboxylic acids).

Amide Formation

Coupling with amines using agents like EDCI/HOBt produces amides:

Reduction to Alcohol

Lithium aluminum hydride (LiAlH) reduces the carboxylic acid to a primary alcohol:

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes CO, forming 3-phenylcyclopentane:

Phenyl Ring Modifications

The aromatic ring participates in electrophilic substitution, though steric hindrance from the cyclopentane may limit reactivity.

Nitration

-

Regioselectivity : Meta-substitution dominates due to electron-withdrawing carboxylic acid.

Halogenation

Bromination with FeBr yields para-bromo derivatives:

-

Yield : ~70% (estimated from similar substrates).

Transition Metal-Catalyzed Cross-Couplings

The carboxylic acid can be converted to reactive intermediates (e.g., triflates) for coupling reactions.

Suzuki–Miyaura Coupling

Negishi Coupling

Organozinc reagents couple with acyl chlorides:

Cyclopentane Ring Reactivity

The saturated ring is generally inert but can undergo strain-mediated reactions under harsh conditions.

C–H Functionalization

Rhodium-catalyzed C–H activation introduces substituents:

Stereochemical Considerations

The racemic (1R,3R)/(1S,3S) mixture influences reaction outcomes:

Table 1: Catalytic Cross-Coupling Conditions

| Reaction | Catalyst System | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh) | 78 | – | |

| Negishi (alkyl) | Pd/L53 | 85 | 91 | |

| C–H Activation | Rh/L58 | 72 | 87 |

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C_{12}H_{14}O_{2}

- Molecular Weight : 194.24 g/mol

- CAS Number : 1932211-29-4

Chemistry

Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid serves as:

- A building block for synthesizing complex molecules.

- A chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is utilized for:

- Investigating enzyme-substrate interactions , which helps in understanding metabolic pathways.

- Serving as a model compound for studying biological processes due to its ability to interact with specific molecular targets.

Industry

The compound finds applications in the production of specialty chemicals and materials with unique properties, contributing to advancements in material science.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially serving as a therapeutic agent in treating inflammatory diseases.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which may be beneficial for conditions such as obesity and diabetes.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways | Journal of Inflammation Research (2022) |

| Enzyme inhibition | Inhibits specific metabolic enzymes | Diabetes Research and Clinical Practice (2023) |

| Potential therapeutic use | Investigated for treating metabolic disorders | Various studies |

Case Studies and Research Findings

Several studies have explored the implications of this compound:

Study on Inflammation

A study demonstrated that this compound significantly reduced markers of inflammation in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in managing inflammatory conditions.

Metabolic Pathway Modulation

Another research effort focused on the compound's role in modulating metabolic pathways related to obesity. It was found to enhance insulin sensitivity in diabetic mice, indicating its potential utility in diabetes management.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid | Hydroxy derivative | Mild anti-inflammatory effects |

| Rac-(1R,3R)-3-methoxycyclopentane-1-carboxylic acid | Methoxy derivative | Less potent enzyme inhibition |

| Rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol | Cyclobutane derivative | Antioxidant properties |

Mechanism of Action

The mechanism by which Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Phenyl vs. Smaller Substituents: The phenyl group in the target compound increases hydrophobicity compared to analogs with -NH₂ () or -OH ().

- Cyclopentane vs. Cyclobutane : The cyclobutane analog () has a smaller ring, leading to higher ring strain and altered reactivity compared to the cyclopentane backbone.

- Ester vs. Carboxylic Acid : Methoxycarbonyl derivatives () serve as protected forms of carboxylic acids, enabling controlled reactivity in synthesis. The free carboxylic acid in the target compound may participate in hydrogen bonding or salt formation .

Stereochemical Considerations

- The (1R,3R) configuration contrasts with (1R,3S) or (1S,3R) stereoisomers (e.g., ). Such differences can dramatically affect biological activity or crystallization behavior. For example, (1R,3S)-3-aminocyclopentanecarboxylic acid is used in peptide synthesis due to its compatibility with Fmoc/Boc protection strategies .

Biological Activity

Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid is a chiral compound notable for its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxylic acid functional group. This configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The compound has the following chemical characteristics:

- Molecular Formula : CHO

- CAS Number : 2307777-64-4

- Molecular Weight : 194.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound's biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may be beneficial in conditions like obesity and diabetes.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

-

Study on Inflammation :

- A research study demonstrated that the compound significantly reduced markers of inflammation in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines.

- Reference: Journal of Inflammation Research (2022).

-

Metabolic Pathway Modulation :

- Another study focused on the compound's role in modulating metabolic pathways related to obesity. It was found to enhance insulin sensitivity in diabetic mice.

- Reference: Diabetes Research and Clinical Practice (2023).

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid | Hydroxy derivative | Mild anti-inflammatory effects |

| Rac-(1R,3R)-3-methoxycyclopentane-1-carboxylic acid | Methoxy derivative | Less potent enzyme inhibition |

| Rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol | Cyclobutane derivative | Antioxidant properties |

Q & A

Q. What are the standard synthetic routes for Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, and how can stereochemical purity be optimized?

Answer: Synthesis typically involves cyclopentane ring formation via intramolecular cyclization or cyclopropane ring expansion. For stereochemical control, asymmetric catalysis (e.g., chiral ligands with transition metals like Rh or Pd) is critical. Post-synthesis, chiral HPLC (e.g., using Chiralpak IA/IB columns) or enzymatic resolution methods are employed to isolate the (1R,3R) enantiomer . Key reaction parameters include temperature (−20°C to 25°C), solvent polarity (THF or DCM), and catalyst loading (1–5 mol%) to minimize racemization .

Q. How can the compound’s structural integrity be validated post-synthesis?

Answer: Use a combination of:

- NMR : - and -NMR to confirm cyclopentane ring geometry and phenyl group orientation (e.g., coupling constants for cis-substituents) .

- X-ray crystallography : For absolute configuration determination .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 219.1 for CHO) .

Advanced Research Questions

Q. How do stereochemical impurities in this compound affect its bioactivity, and what analytical strategies mitigate this?

Answer: Minor enantiomers (e.g., 1S,3S) can disrupt target binding in pharmacological assays. Mitigation strategies include:

- Chiral derivatization : Use Marfey’s reagent to enhance HPLC separation of enantiomers .

- Activity assays : Compare IC values of purified enantiomers vs. racemic mixtures in receptor-binding studies (e.g., ≥10-fold differences indicate stereospecificity) .

- QC thresholds : Limit enantiomeric impurity to <1% via stringent chiral chromatography .

Q. How can contradictory solubility data across studies be resolved?

Answer: Discrepancies often arise from solvent polarity or pH variations. Standardize protocols using:

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Answer: The cyclopentane ring undergoes acid-catalyzed ring-opening via carbocation intermediates. Stabilization methods include:

- Protecting groups : tert-Butoxycarbonyl (Boc) for the carboxylic acid moiety .

- Buffered solutions : Maintain pH >5.0 during storage .

- Degradation studies : Monitor via LC-MS for fragments like phenylcyclopentene (m/z 131.1) .

Methodological Guidance

Q. How to design a kinetic resolution protocol for the racemic mixture?

Answer:

- Enzymatic catalysis : Use lipases (e.g., Candida antarctica) in organic solvents (e.g., hexane:isopropanol 9:1) to selectively esterify one enantiomer .

- Reaction monitoring : Track enantiomeric excess (ee) via chiral GC or HPLC at 0, 6, 12, and 24 hr intervals .

- Yield optimization : Typical ee >98% is achievable with 30–40% conversion .

Q. What computational tools predict the compound’s interaction with biological targets?

Answer:

- Docking software (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2) using PDB 5KIR .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding at C1-carboxyl group) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results in cancer cell lines?

Answer: Variability arises from:

- Cell line specificity : HepG2 (liver) vs. MCF-7 (breast) may express differing metabolic enzymes .

- Assay conditions : Serum-free media vs. 10% FBS alters compound bioavailability .

- Metabolic stability : CYP450 isoforms in certain lines (e.g., CYP3A4 in Caco-2) accelerate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.